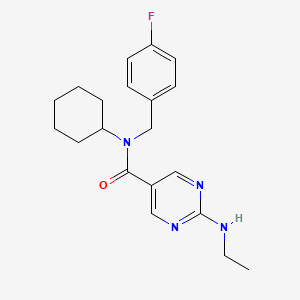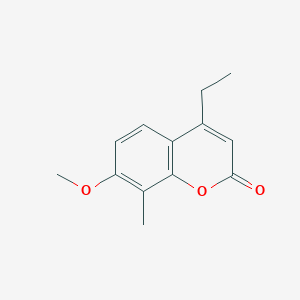![molecular formula C15H18N4O B5679840 6-cyclopropyl-N-[2-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5679840.png)
6-cyclopropyl-N-[2-(pyridin-3-yloxy)propyl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrimidin-4-amine derivatives involves multiple steps, starting from specific precursors and utilizing various chemical reactions. A practical strategy for synthesizing highly substituted pyrimidin-4(1H)-ones, which are structurally related to the compound of interest, has been developed. This process involves cyclization reactions and the formation of pyrimidin-4-amines through intramolecular amide addition to an iminium intermediate, demonstrating the complexity and versatility of pyrimidine synthesis techniques (Xiang et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrimidin-4-amines and their derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocycle with nitrogen atoms at positions 1 and 3. This basic structure can be further modified with various substituents, leading to diverse molecular properties. The crystal structure and DFT studies provide insights into the molecular conformation, stability, and reactivity of these compounds, highlighting the importance of intramolecular interactions and electron distribution in determining their chemical behavior (Murugavel et al., 2014).
Chemical Reactions and Properties
Pyrimidin-4-amines undergo various chemical reactions, including aminolysis, which is influenced by the sterical properties of the amine reagents and the reaction medium's dielectric permittivity. These reactions can lead to alcoholysis under certain conditions, indicating the compound's reactive versatility in different chemical environments (Novakov et al., 2017). Additionally, the synthesis processes often involve palladium-catalyzed cross-coupling reactions, highlighting the utility of modern synthetic methods in modifying the pyrimidine core for various applications.
Eigenschaften
IUPAC Name |
6-cyclopropyl-N-(2-pyridin-3-yloxypropyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11(20-13-3-2-6-16-9-13)8-17-15-7-14(12-4-5-12)18-10-19-15/h2-3,6-7,9-12H,4-5,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCHQFHAQQKWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=NC(=C1)C2CC2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-methylphenyl)-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5679762.png)
![cyclohexylidene[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5679773.png)
![1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B5679776.png)
![ethyl 4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5679787.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B5679795.png)
![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5679796.png)
![1-(5,6-dimethylpyrimidin-4-yl)-4-[(3-phenylisoxazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5679800.png)
![{3-(2-methoxyethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5679806.png)
![N-isobutyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5679809.png)
![1-[4-(methylthio)-2-phenyl-6-(1-pyrrolidinyl)-5-pyrimidinyl]ethanone](/img/structure/B5679812.png)
![1-ethyl-6-oxo-N-[2-(8-quinolinyloxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5679832.png)
![4-phenyl-1-[2-(trifluoromethyl)pyrimidin-4-yl]azepane](/img/structure/B5679842.png)
